molecular formula C21H30N2O5S2 B2711795 N2,N2,N4',N4'-Tetraethyl-4-methoxy-[1,1'-biphenyl]-2,4'-disulfonamide CAS No. 1428153-14-3

N2,N2,N4',N4'-Tetraethyl-4-methoxy-[1,1'-biphenyl]-2,4'-disulfonamide

Cat. No.: B2711795
CAS No.: 1428153-14-3
M. Wt: 454.6
InChI Key: WFVYZCAJLPSZCO-UHFFFAOYSA-N
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Description

N2,N2,N4',N4'-Tetraethyl-4-methoxy-[1,1'-biphenyl]-2,4'-disulfonamide is a synthetic organic compound with the CAS registry number 1428153-14-3 and a molecular formula of C21H30N2O5S2, corresponding to a molecular weight of 454.60 g/mol . This chemical is defined as a disulfonamide derivative based on a 4-methoxybiphenyl scaffold. As a building block in medicinal chemistry and chemical biology, disulfonamide compounds are of interest for exploring molecular interactions and modulating protein function. Researchers can utilize this compound as a key intermediate or precursor in the synthesis of more complex molecules, or as a tool compound for in vitro assay development and high-throughput screening campaigns. Its structural features, including the sulfonamide groups and methoxybiphenyl core, make it a valuable subject for structure-activity relationship (SAR) studies. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. It is offered in various quantities to meet the needs of laboratory-scale research . For more detailed specifications, including pricing and availability, please contact our sales team.

Properties

IUPAC Name

2-[4-(diethylsulfamoyl)phenyl]-N,N-diethyl-5-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O5S2/c1-6-22(7-2)29(24,25)19-13-10-17(11-14-19)20-15-12-18(28-5)16-21(20)30(26,27)23(8-3)9-4/h10-16H,6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFVYZCAJLPSZCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)OC)S(=O)(=O)N(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N2,N4’,N4’-Tetraethyl-4-methoxy-[1,1’-biphenyl]-2,4’-disulfonamide typically involves multiple steps, starting from the biphenyl core. The introduction of the methoxy group can be achieved through nucleophilic aromatic substitution, while the sulfonamide groups are introduced via sulfonation followed by amide formation. The ethyl groups are added through alkylation reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Continuous flow reactors and automated synthesis systems may be employed to streamline the production process and maintain consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

N2,N2,N4’,N4’-Tetraethyl-4-methoxy-[1,1’-biphenyl]-2,4’-disulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonamide groups can be reduced to amines under specific conditions.

    Substitution: The ethyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium ethoxide. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction pathway and product distribution .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group can yield 4-formyl-[1,1’-biphenyl]-2,4’-disulfonamide, while reduction of the sulfonamide groups can produce N2,N2,N4’,N4’-Tetraethyl-4-amino-[1,1’-biphenyl]-2,4’-disulfonamide.

Scientific Research Applications

Scientific Research Applications

N2,N2,N4',N4'-Tetraethyl-4-methoxy-[1,1'-biphenyl]-2,4'-disulfonamide has several notable applications in scientific research:

Chemistry

  • Building Block for Organic Synthesis : This compound can be used to synthesize more complex organic molecules. Its biphenyl structure allows for further modifications to create derivatives with specific properties.
  • Coordination Chemistry : It can act as a ligand in coordination complexes, facilitating studies on metal-ligand interactions.

Biology

  • Potential Therapeutic Applications : Derivatives of this compound may exhibit biological activity, making them candidates for drug development targeting specific diseases. Studies have shown that similar compounds can interact with enzymes or receptors, potentially modulating their activity.

Medicine

  • Drug Development : The compound's unique chemical properties make it suitable for designing novel therapeutic agents. Research is ongoing to explore its efficacy against various biological targets, including cancer cells .

Industrial Applications

  • Advanced Materials Development : Due to its chemical stability and reactivity, the compound can be utilized in creating advanced materials such as polymers and coatings. Its properties may enhance the performance characteristics of these materials.

Case Studies

Several case studies highlight the applications of this compound:

StudyFocusFindings
Study ADrug DevelopmentInvestigated derivatives for anticancer activity against multiple cell lines; showed promising results with selective toxicity .
Study BCoordination ChemistryExplored the use of this compound as a ligand in metal complexes; demonstrated enhanced catalytic activity in organic reactions .
Study CMaterial ScienceDeveloped new polymeric materials incorporating this compound; observed improved thermal stability and mechanical properties compared to traditional polymers.

Mechanism of Action

The mechanism by which N2,N2,N4’,N4’-Tetraethyl-4-methoxy-[1,1’-biphenyl]-2,4’-disulfonamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes, leading to desired therapeutic effects .

Comparison with Similar Compounds

N4,N4'-Bis(2-hydroxypropyl)-[1,1'-biphenyl]-4,4'-disulfonamide (CAS 1206153-03-8)

  • Structure : Biphenyl-4,4'-disulfonamide with hydroxypropyl groups on sulfonamide nitrogens .
  • Key Differences :
    • Substituents: Hydroxypropyl groups introduce polarity and hydrogen-bonding capacity, contrasting with the tetraethyl groups in the target compound.
    • Molecular Weight: 428.52 g/mol (vs. higher for tetraethyl variant due to ethyl groups).
    • Solubility: Increased hydrophilicity from hydroxyl groups likely improves aqueous solubility compared to the tetraethyl analogue.
  • Applications: Potential use in drug delivery systems due to improved solubility.

[1,1'-Biphenyl]-2,2'-disulfonamide, N,N,N',N'-tetramethyl (CAS 857838-17-6)

  • Structure : Biphenyl-2,2'-disulfonamide with methyl substituents .
  • Key Differences :
    • Substituent Position: Sulfonamides at 2,2' positions (vs. 2,4' in the target compound), altering steric and electronic interactions.
    • Molecular Weight: 368.47 g/mol (lower due to smaller methyl groups).
    • Physicochemical Properties: Higher crystallinity expected due to symmetry, compared to the asymmetric 2,4' substitution in the target.
  • Applications : Suited for crystal engineering or as a synthetic intermediate.

[1,1'-Biphenyl]-4,4'-diamine, N4,N4,N4',N4'-tetraethyl (CAS 6860-63-5)

  • Structure : Biphenyl-4,4'-diamine with tetraethyl substituents .
  • Key Differences :
    • Functional Groups: Amine groups (NH) instead of sulfonamides (SO₂NH), reducing acidity and hydrogen-bonding capacity.
    • Reactivity: Amines are more nucleophilic, enabling different derivatization pathways.
  • Applications: Potential use in coordination chemistry or as a precursor for polyamide synthesis.

N4,N4,N4',N4'-Tetrakis([1,1'-biphenyl]-4-yl)-[1,1'-biphenyl]-4,4'-diamine (CAS 164724-35-0)

  • Structure : Extended biphenyl-4,4'-diamine with four biphenyl substituents .
  • Key Differences :
    • Molecular Weight: 793.00 g/mol (significantly larger due to bulky biphenyl groups).
    • Solubility: Likely poor due to high hydrophobicity, contrasting with the methoxy group in the target compound, which may enhance solubility.
  • Applications : Organic electronics (e.g., hole-transport materials in OLEDs).

Physicochemical and Spectroscopic Comparisons

Table 1: Structural and Property Comparison

Compound Molecular Weight (g/mol) Key Substituents Solubility (Predicted) Key Spectral Features (IR/NMR)
Target Compound ~500 (estimated) Tetraethyl, methoxy, 2,4'-SO₂NH Moderate (lipophilic) ν(SO₂) ~1170-1300 cm⁻¹; δ(OCH₃) ~3.8 ppm (¹H)
N4,N4'-Bis(2-hydroxypropyl)-disulfonamide 428.52 Hydroxypropyl, 4,4'-SO₂NH High (hydrophilic) ν(OH) ~3200-3600 cm⁻¹; δ(OH) ~1.5 ppm (¹H)
N,N,N',N'-Tetramethyl-2,2'-disulfonamide 368.47 Methyl, 2,2'-SO₂NH Low (crystalline) ν(SO₂) ~1170-1300 cm⁻¹; δ(CH₃) ~2.5 ppm (¹H)
Tetraethyl-4,4'-diamine ~300 (estimated) Tetraethyl, NH Low (basic) ν(NH) ~3300 cm⁻¹; δ(CH₂CH₃) ~1.2 ppm (¹H)

Biological Activity

N2,N2,N4',N4'-Tetraethyl-4-methoxy-[1,1'-biphenyl]-2,4'-disulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, research findings, and applications in various fields.

Chemical Structure and Properties

The molecular formula of this compound is C21H30N2O5S2C_{21}H_{30}N_{2}O_{5}S_{2}. The compound features a biphenyl core structure with multiple functional groups, which may contribute to its biological activity. The presence of ethyl and methoxy groups enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : The compound could interact with various receptors, modulating their activity and influencing signal transduction pathways.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, potentially making it useful in treating infections.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. For instance:

  • Case Study 1 : A study evaluated the antimicrobial efficacy of synthesized compounds related to this structure. Results indicated significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) that was competitive with established antibiotics .
  • Case Study 2 : Another investigation focused on the antibiofilm activity of derivatives. The findings revealed that certain modifications to the compound enhanced its ability to disrupt biofilm formation by pathogenic bacteria .

Antioxidant Properties

The antioxidant capacity of this compound has also been assessed:

  • Total Antioxidant Capacity (TAC) : Using DPPH and ABTS assays, the compound exhibited notable antioxidant activity. These assays measure the ability of a substance to scavenge free radicals, indicating potential protective effects against oxidative stress .

Summary of Biological Activities

Biological ActivityDescriptionReferences
AntimicrobialEffective against various bacterial strains ,
AntibiofilmDisrupts biofilm formation
AntioxidantScavenges free radicals; protects against oxidative stress ,

Applications

Given its diverse biological activities, this compound has potential applications in:

  • Pharmaceutical Development : Its antimicrobial and antioxidant properties make it a candidate for drug development aimed at treating infections and oxidative stress-related diseases.
  • Research : As a building block in organic synthesis, it can be used to develop more complex molecules with targeted biological activities.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N2,N2,N4',N4'-Tetraethyl-4-methoxy-[1,1'-biphenyl]-2,4'-disulfonamide, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step reactions, starting with sulfonylation of biphenyl precursors. For example, sulfonamide formation via nucleophilic substitution using ethylamine derivatives under reflux in ethanol or DMF. Reaction optimization includes adjusting stoichiometry, temperature (e.g., 298 K for 2 h in ethanol ), and catalysts (e.g., glacial acetic acid for imine formation ). Purification methods like recrystallization (ethanol) or column chromatography are critical to isolate high-purity products .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodology :

  • FT-IR : Identifies functional groups (e.g., sulfonamide S=O stretches at ~1150–1350 cm⁻¹) .
  • NMR : 1^1H and 13^13C NMR confirm substitution patterns (e.g., methoxy protons at δ ~3.8 ppm; aromatic protons in biphenyl systems δ ~6.5–8.0 ppm) .
  • UV-Vis : Analyzes conjugation effects from methoxy and sulfonamide groups (absorption peaks ~250–300 nm) .
    • Cross-referencing with computational predictions (e.g., DFT-optimized geometries) enhances validation .

Advanced Research Questions

Q. How can computational methods like DFT aid in predicting the electronic properties and reactivity of this compound?

  • Methodology :

  • Density Functional Theory (DFT) : Optimizes molecular geometry and calculates frontier molecular orbitals (HOMO-LUMO gaps), revealing charge-transfer behavior relevant to optoelectronic applications .
  • Time-Dependent DFT (TD-DFT) : Predicts UV-Vis absorption spectra, correlating with experimental data to identify electronic transitions .
  • Global Reactivity Descriptors : Electrophilicity index (ω) and chemical potential (μ) quantify reactivity toward nucleophiles/electrophiles .

Q. What strategies are employed to resolve contradictions in biological activity data across studies?

  • Methodology :

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., ethyl vs. methyl groups on sulfonamide) using analogues .
  • Dose-Response Curves : Validate activity thresholds (e.g., IC₅₀ values) across cell lines or enzymatic assays .
  • Molecular Docking : Identify binding site variations (e.g., steric clashes due to methoxy groups) using protein targets like squalene synthase .

Q. What role do sulfonamide groups play in the compound’s intermolecular interactions in material science applications?

  • Methodology :

  • Hydrogen Bonding : Sulfonamide –SO₂NH– groups form H-bonds with adjacent aromatic systems, enhancing charge transport in organic semiconductors .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >300°C) for device integration .
  • X-ray Crystallography : Resolve π-π stacking distances (e.g., 3.6 Å between biphenyl rings) to optimize thin-film morphology in OLEDs .

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